L-Psicose-13C

Description

Chemical Identity and Structural Analysis of L-Psicose-13C

Molecular Structure and Stereochemical Configuration

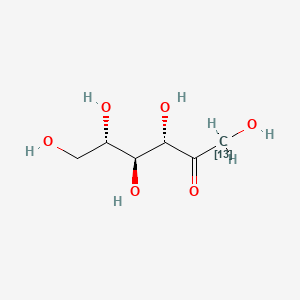

L-Psicose (C₆H₁₂O₆) is a ketohexose with the IUPAC name (3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one. Its stereochemical configuration distinguishes it from the D-enantiomer, which shares the same molecular formula but differs in the spatial arrangement of hydroxyl groups. The L-configuration arises from the orientation of the hydroxyl groups at carbons 3, 4, and 5, which are all in the S stereochemical position.

The 13C-labeled variant, this compound, typically incorporates a carbon-13 isotope at the C1 position, as indicated by its molecular formula $$^{13}\text{CC}5\text{H}{12}\text{O}_6$$. This modification preserves the native stereochemistry while introducing a detectable isotopic label for spectroscopic studies. The planar structure retains the ketone functional group at C2 and hydroxyl groups at C1, C3, C4, C5, and C6, forming a pyranose ring in solution.

Isotopic Labeling Patterns in 13C-Enriched L-Psicose

Isotopic enrichment at C1 in this compound enables precise tracking in metabolic pathways and enhances NMR signal resolution. The labeling process often employs microbial fermentation strategies using organisms like Corynebacterium glutamicum, which can incorporate 13C-glucose into target sugars via glycolytic pathways. For example, fed-batch cultures of recombinant C. glutamicum strains have achieved yields of 2.3 g/L L-psicose with 13C incorporation efficiencies exceeding 80%.

Table 1: Comparison of Natural and 13C-Labeled L-Psicose

| Property | Natural L-Psicose | This compound |

|---|---|---|

| Molecular Formula | C₆H₁₂O₆ | $$^{13}\text{CC}5\text{H}{12}\text{O}_6$$ |

| Isotopic Purity | ~1.1% (natural) | ≥95% |

| Primary Label Position | N/A | C1 |

Comparative Analysis of NMR Spectroscopic Signatures

The introduction of 13C at C1 produces distinct shifts in both $$^1\text{H}$$ and $$^{13}\text{C}$$ NMR spectra.

$$^1\text{H}$$ NMR Analysis

In natural L-psicose, the anomeric proton (H1) resonates at δ 3.45–3.65 ppm as a doublet due to coupling with H2. In this compound, the $$^{13}\text{C}$$-$$^1\text{H}$$ scalar coupling ($$^1J_{CH}$$) splits the H1 signal into a doublet with a coupling constant of ~145 Hz, a hallmark of direct 13C labeling.

$$^{13}\text{C}$$ NMR Analysis

The C1 carbon in natural L-psicose appears at δ 64.2 ppm. 13C enrichment at this position intensifies the signal and eliminates splitting from adjacent $$^{12}\text{C}$$ nuclei, simplifying spectral interpretation.

2D NMR Techniques

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra resolve connectivity between 13C-labeled carbons and neighboring protons. For example, the HSQC spectrum of this compound shows a strong correlation between C1 (δ 64.2 ppm) and H1 (δ 3.55 ppm).

Table 2: Key NMR Chemical Shifts for this compound

| Nucleus | Position | δ (ppm) |

|---|---|---|

| $$^{13}\text{C}$$ | C1 | 64.2 |

| $$^1\text{H}$$ | H1 | 3.55 (d, J = 145 Hz) |

Crystallographic Characterization and Hydrogen Bonding Networks

While crystallographic data for this compound remains limited, studies of its D-enantiomer provide insights into potential hydrogen-bonding patterns. In D-psicose, the pyranose ring adopts a $$^4C_1$$ chair conformation, with hydroxyl groups at C3 and C4 forming intramolecular hydrogen bonds. X-ray diffraction of D-psicose crystals reveals a lattice stabilized by O–H···O interactions between adjacent molecules, with bond lengths ranging from 2.70 to 2.85 Å.

In this compound, isotopic substitution at C1 is unlikely to alter the global hydrogen-bonding network due to the distal location of the label relative to key hydroxyl groups. However, subtle differences in lattice dynamics may arise from the mass difference between $$^{12}\text{C}$$ and $$^{13}\text{C}$$, necessitating further crystallographic studies.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(3S,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1/i2+1 |

InChI Key |

BJHIKXHVCXFQLS-OVAIMRFKSA-N |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Two-Step Enzymatic Strategy from L-Rhamnose

A highly efficient two-step enzymatic cascade converts L-rhamnose (6-deoxy-L-mannose) into 6-deoxy-L-psicose, which can be isotopically labeled via ¹³C precursors. The process involves:

- Isomerization and Epimerization : L-Rhamnose isomerase (RhaI) first isomerizes L-rhamnose to L-rhamnulose (6-deoxy-L-fructose). D-Tagatose 3-epimerase (DTE) then epimerizes L-rhamnulose to 6-deoxy-L-psicose.

- Phosphorylation and Dephosphorylation : Fructose kinase (HK) selectively phosphorylates 6-deoxy-L-psicose at the C-1 position. Acid phosphatase (AphA) hydrolyzes the phosphate group, yielding 6-deoxy-L-psicose with 81% yield.

Key Conditions :

- Substrate : 20 mM L-rhamnose supplemented with 1.25 equivalents of ATP.

- Enzyme Supplementation : Enzymes (RhaI, DTE, HK, AphA) added every 12 hours to maintain activity.

- Purification : Silver nitrate precipitation removes ADP/ATP, followed by desalting (Bio-Gel P-2 column) to achieve 98.5% purity.

This method’s scalability is enhanced by inexpensive L-rhamnose and ATP, with potential recycling of silver ions and ADP.

Enzyme-Coupled Phosphorylation/Deprivation

A dual-phase fermentation system combines aldolases (FruA, TagA) and phosphatases (YqaB) to synthesize L-psicose from glucose and L-glyceraldehyde. For ¹³C labeling:

- ¹³C-Glucose Incorporation : Glucose metabolized via glycolysis generates ¹³C-labeled dihydroxyacetone phosphate (DHAP), which condenses with L-glyceraldehyde via FruA/TagA aldolases.

- Dephosphorylation : YqaB phosphatase removes phosphate groups from L-psicose-1-phosphate, yielding L-psicose.

Optimization :

- Host Strain : Recombinant Corynebacterium glutamicum SY14(pXFTY) achieved 3.5 g/L L-sorbose and 2.3 g/L L-psicose in fed-batch culture.

- Gene Deletion : Knocking out cgl0331 (Zn-dependent alcohol dehydrogenase) reduced glycerol byproduct formation by 50%, increasing yield to 0.67 g/g L-glyceraldehyde.

Microbial Fermentation Approaches

Recombinant C. glutamicum Strains

C. glutamicum engineered with fructose-1-phosphatase (YqaB) and aldolases (FruA/TagA) synthesizes L-psicose from ¹³C-glucose and L-glyceraldehyde:

- Pathway Design :

Fermentation Parameters :

| Parameter | Value |

|---|---|

| Temperature | 30°C |

| pH | 7.0–7.5 (maintained with NaOH) |

| Substrate | 20 g/L glucose, 5 g/L L-glyceraldehyde |

| Yield | 0.61 g/g L-glyceraldehyde |

Escherichia coli-Based Systems

E. coli BL21(DE3) expressing FruA and YqaB produces L-Psicose-¹³C via similar pathways. However, lower enzyme stability and byproduct formation (e.g., glycerol) limit yields compared to C. glutamicum.

Chemical Synthesis Routes

Isomerization and Epimerization

Chemical synthesis of L-Psicose-¹³C involves:

- Isomerization : ¹³C-labeled D-fructose is epimerized at C-3 using metal catalysts (e.g., molybdate).

- Purification : Chromatographic separation resolves L-psicose from stereoisomers.

Challenges : Low stereoselectivity and energy-intensive purification limit scalability.

Isotopic Labeling Techniques

¹³C Precursor Incorporation

- Glucose Labeling : Using uniformly labeled ¹³C-glucose in microbial fermentation ensures ¹³C incorporation at all carbon positions.

- Glyceraldehyde Labeling : ¹³C-L-glyceraldehyde directs labeling to specific carbons (C-4, C-5).

Analytical Validation :

- NMR Spectroscopy : ¹³C NMR confirms labeling efficiency and positional integrity.

- Mass Spectrometry : LC-MS quantifies isotopic enrichment (>98% ¹³C).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Enzymatic Cascade | 81 | 98.5 | High | Moderate |

| Microbial Fermentation | 67 | 95 | High | Low |

| Chemical Synthesis | 45 | 90 | Low | High |

Chemical Reactions Analysis

Types of Reactions

L-Psicose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding acids or reduced to form alcohols .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions yield acids, while reduction reactions produce alcohols. Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced .

Scientific Research Applications

Pharmaceutical Applications

Antiviral Properties

L-Psicose has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). A study indicated that topical treatment with L-Psicose effectively reduced the severity of herpetic stromal keratitis in a murine model. The compound inhibited HSV-1 adsorption to cell surfaces, with an IC50 value of approximately 99.5 mM and an IC90 value of 160 mM . These findings suggest that L-Psicose could be developed as a therapeutic agent for viral infections.

Potential in Cancer Treatment

Research has indicated that L-Psicose may have anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity highlights its potential as a chemotherapeutic agent .

Food Science Applications

Sweetener Development

L-Psicose is recognized for its low-caloric sweetness, making it an attractive alternative sweetener in food products. It provides about 70% of the sweetness of sucrose but with significantly fewer calories, which can aid in weight management and diabetes control .

Prebiotic Effects

Emerging research suggests that L-Psicose may act as a prebiotic, promoting the growth of beneficial gut bacteria. This property could enhance gut health and improve metabolic functions, making it a valuable ingredient in functional foods .

Biochemical Applications

Metabolic Studies

As a labeled compound, L-Psicose-13C is utilized in metabolic studies to trace metabolic pathways involving sugars. Its incorporation into metabolic pathways can provide insights into energy metabolism and carbohydrate utilization in various biological systems .

Synthesis of Nucleoside Analogues

L-Psicose is used in synthesizing nucleoside analogues, which are crucial in developing antiviral drugs. The unique structure of L-Psicose allows for modifications that enhance the efficacy and stability of these compounds, thus broadening their therapeutic applications .

Table 1: Summary of Antiviral Activity of L-Psicose

Table 2: Applications of L-Psicose

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Antiviral agent against HSV-1; anticancer properties | Treatment for viral infections; cancer therapy |

| Food Science | Low-calorie sweetener; potential prebiotic | Weight management; improved gut health |

| Biochemistry | Metabolic tracer; synthesis of nucleoside analogues | Insights into metabolism; drug development |

Case Studies

- Topical Treatment for HSV-1

- Prebiotic Potential

- Synthesis Pathways

Mechanism of Action

The mechanism of action of L-Psicose-13C involves its interaction with various metabolic pathways. It is metabolized similarly to other sugars but has unique properties due to its isotopic labeling. The carbon-13 label allows for precise tracking of its metabolic fate using techniques like nuclear magnetic resonance (NMR) spectroscopy . This compound can inhibit certain enzymes involved in carbohydrate metabolism, thereby modulating energy production and storage .

Comparison with Similar Compounds

Structural and Isotopic Labeling Comparisons

Table 1: Key Properties of L-Psicose-13C and Structurally Similar 13C-Labeled Compounds

*Exact labeling position inferred from analogous monosaccharide labeling practices.

Key Structural Insights :

- Labeling Specificity : Unlike L-Leucine-13C6 (fully labeled) or Itaconic acid-13C5, this compound likely targets a single carbon (e.g., C3 or C4 in the sugar backbone) to minimize synthetic complexity while retaining metabolic relevance .

- Functional Groups : Similar to L-Tyrosine-1-13C, which labels the carboxy group for tracking protein synthesis, this compound’s labeling would focus on carbons critical to its recognition by enzymes like ketose reductase .

Analytical and Functional Comparisons

NMR Spectral Data :

- This compound’s 13C-NMR spectrum would exhibit distinct shifts at the labeled carbon, comparable to the 13C-NMR data for Compound 13 () and Compound C13 () in supplementary materials. For example, a labeled carbonyl carbon in L-Tyrosine-1-13C appears at ~175 ppm, while a labeled anomeric carbon in sugars typically resonates at 90–110 ppm .

- Spectral databases () confirm that 13C-labeled compounds require precise referencing to distinguish labeled vs. unlabeled signals, a critical step in structural validation.

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions for isotopic studies involving L-Psicose-<sup>13</sup>C?

- Methodological Answer : Use the PICO framework (Population, Intervention/Exposure, Comparison, Outcome) to structure questions. For example:

- Population: Metabolic pathways or enzyme systems under study.

- Intervention/Exposure: Isotopic labeling of L-Psicose with <sup>13</sup>C.

- Comparison: Unlabeled L-Psicose or alternative isotopic tracers.

- Outcome: Quantification of isotopic enrichment or flux dynamics.

- This framework ensures clarity and reproducibility in experimental design .

Q. What strategies are effective for conducting systematic reviews on L-Psicose-<sup>13</sup>C synthesis and characterization?

- Methodological Answer :

- Step 1 : Define inclusion/exclusion criteria using the PCC framework (Population, Concept, Context) .

- Step 2 : Search databases (PubMed, Web of Science, Scopus) with keywords like "L-Psicose-<sup>13</sup>C synthesis," "isotopic tracer metabolism," and "carbohydrate isotopic labeling."

- Step 3 : Use tools like PRISMA flow diagrams to document screening processes and resolve discrepancies via dual-reviewer validation .

Q. How to address challenges in reproducing isotopic labeling protocols for L-Psicose-<sup>13</sup>C?

- Methodological Answer :

- Document variables : Precursor purity, reaction conditions (pH, temperature), and analytical techniques (NMR, LC-MS).

- Validate protocols : Cross-reference primary sources (e.g., peer-reviewed synthesis methods) and conduct pilot studies to test reproducibility .

Advanced Research Questions

Q. How to design isotopically instationary <sup>13</sup>C labeling experiments for L-Psicose flux analysis?

- Methodological Answer :

- Principle : Track transient isotopic enrichment using kinetic modeling .

- Experimental Design :

- Sampling frequency : Capture labeling dynamics at short intervals (e.g., 0–60 minutes).

- Model constraints : Include intracellular pool sizes and differential equations for flux estimation.

- Pitfalls : Avoid oversampling or underpowered statistical models .

Q. What statistical approaches resolve contradictions in metabolic flux data for L-Psicose-<sup>13</sup>C studies?

- Methodological Answer :

- Data normalization : Use internal standards (e.g., <sup>13</sup>C-glucose) to control for instrument variability.

- Multivariate analysis : Apply PCA (Principal Component Analysis) or PLS (Partial Least Squares) to identify confounding variables (e.g., isotopic dilution effects).

- Sensitivity analysis : Test flux robustness under varying assumptions (e.g., enzyme kinetics) .

Q. How to optimize isotopic tracer experiments for L-Psicose-<sup>13</sup>C while minimizing costs?

- Methodological Answer :

- Cost-benefit framework : Compare labeling efficiency (e.g., % <sup>13</sup>C enrichment) against synthesis expenses.

- Alternative tracers : Evaluate cheaper isotopes (e.g., <sup>2</sup>H) for preliminary studies before scaling to <sup>13</sup>C.

- Collaborative sourcing : Partner with isotope production facilities for bulk pricing .

Data Analysis and Reporting

Q. What guidelines ensure rigorous reporting of isotopic data in L-Psicose-<sup>13</sup>C studies?

- Methodological Answer :

- Metadata standards : Report instrument parameters (e.g., NMR magnet strength, MS resolution) and raw data repositories (e.g., Zenodo, Figshare).

- Visualization : Use color-coded isotopic maps for metabolic pathways and avoid cluttering figures with excessive chemical structures .

- Ethical compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

《SCI论文写作教程》第十三节 参考文献11:00

Q. How to critically evaluate the validity of isotopic tracing studies on L-Psicose-<sup>13</sup>C?

- Methodological Answer :

- Checklist :

Are control experiments (unlabeled vs. labeled) included?

Is isotopic purity quantified via independent methods (e.g., elemental analysis)?

Are statistical confidence intervals reported for flux estimates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.